molecular formula C11H10F2O4 B071393 3-(3,5-Difluorophenyl)pentanedioic acid CAS No. 162549-35-1

3-(3,5-Difluorophenyl)pentanedioic acid

Cat. No. B071393
Key on ui cas rn: 162549-35-1
M. Wt: 244.19 g/mol
InChI Key: QZZKCORFMJMYJP-UHFFFAOYSA-N
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Patent
US05872118

Procedure details

To a hot (95° C.) solution prepared from sodium hydroxide (322 g, 8.1 mol) and deionized water (322 ml) was added a mixture of 2,4-diacetyl-3-(3,5-difluorophenyl)-5-hydroxy-5-methyl-1-cyclohexanone (43 g, 0. 112 mol) in ethanol (322 ml) with rapid stirring. The resulting mixture was refluxed for 4 hrs using an oil bath at 140° C. The ethanol was removed by spin evaporation in vacuo and the resulting slurry was cooled with an ice bath, and concentrated hydrochloric acid (12N) was added to adjust the pH to approximately 1. The precipitate was dissolved by the addition of water, and this aqueous solution was extracted with ethyl acetate (total volume 1500 ml). The ethyl acetate extracts were combined, washed with water, dried with MgSO4, and the volatiles were removed by spin evaporation in vacuo. Recrystallization of the residue from dichloromethane and hexanes gave 9.10 g (33%) of 3-(3,5-difluorophenyl)glutaric acid: m.p., 170°-172° C.;
Quantity
322 g
Type
reactant
Reaction Step One
Name
Quantity
322 mL
Type
reactant
Reaction Step One
Name
2,4-diacetyl-3-(3,5-difluorophenyl)-5-hydroxy-5-methyl-1-cyclohexanone
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
322 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[OH2:3].C([CH:7]1[CH:12]([C:13]2[CH:18]=[C:17]([F:19])[CH:16]=[C:15]([F:20])[CH:14]=2)[CH:11]([C:21](=[O:23])C)C(O)(C)C[C:8]1=[O:26])(=O)C>C(O)C>[F:19][C:17]1[CH:18]=[C:13]([CH:12]([CH2:7][C:8]([OH:26])=[O:3])[CH2:11][C:21]([OH:23])=[O:1])[CH:14]=[C:15]([F:20])[CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
322 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
322 mL
Type
reactant
Smiles
O
Step Two
Name
2,4-diacetyl-3-(3,5-difluorophenyl)-5-hydroxy-5-methyl-1-cyclohexanone
Quantity
43 g
Type
reactant
Smiles
C(C)(=O)C1C(CC(C(C1C1=CC(=CC(=C1)F)F)C(C)=O)(C)O)=O
Name
Quantity
322 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at 140° C
CUSTOM
Type
CUSTOM
Details
The ethanol was removed by spin evaporation in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry was cooled with an ice bath
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid (12N) was added
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved by the addition of water
EXTRACTION
Type
EXTRACTION
Details
this aqueous solution was extracted with ethyl acetate (total volume 1500 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by spin evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from dichloromethane and hexanes

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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